molecular formula C9H12ClN3O2 B086218 4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one CAS No. 1080-85-9

4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one

Cat. No. B086218
CAS RN: 1080-85-9
M. Wt: 229.66 g/mol
InChI Key: MPFFULBWRPBYJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one often involves multi-step synthetic pathways that incorporate functional group interconversions and cyclization reactions. For instance, derivatives of 5-methyl-2-(morpholin-4-ylamino)-5,6-dihydro-4H-1,3-thiazin-4-one have been synthesized through a one-pot reaction, highlighting the complexity and creativity in synthesizing such compounds (Kulakov et al., 2015). Additionally, the synthesis of N-(2, 5-[2-13C]dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride demonstrates the incorporation of isotopic labeling for metabolic studies, indicating the molecule's relevance in pharmacological research (Mola et al., 1985).

Molecular Structure Analysis

Detailed molecular structure analysis, including spectroscopic techniques like FT-IR, NMR, and UV-vis spectroscopy, alongside computational methods such as DFT, provides insight into the electronic and spatial configuration of these molecules. For example, a study on a closely related compound, 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone, utilized these techniques to determine its optimized molecular structure, conformational analysis, and electronic properties, illustrating the importance of structural analysis in understanding the molecule's potential interactions and reactivity (Dede et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of 4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one and its derivatives involves various organic reactions, including nucleophilic substitutions, cycloadditions, and ring transformations. These reactions are crucial for modifying the molecule to enhance its biological activity or to incorporate it into more complex structures. For instance, photochemical oxidation studies of a similar compound provided insights into its oxidative degradation pathways and potential metabolites, which is essential for understanding its stability and metabolic fate (Maki et al., 1988).

Scientific Research Applications

Chemical Synthesis and Drug Discovery

4-Chloro-2-methyl-5-morpholinopyridazin-3(2H)-one serves as a chemical scaffold in the synthesis of various substituted and ring-fused pyridazinone systems. Its application in sequential nucleophilic aromatic substitution processes allows the creation of a variety of polyfunctional systems. These systems have potential applications in drug discovery, particularly in generating compounds with varied biological activities. For instance, nucleophilic substitution reactions with nitrogen nucleophiles result in aminated products, which can be further modified to form disubstituted systems and ring-fused derivatives (Pattison et al., 2009).

Spectroscopic Analysis and Computational Chemistry

The compound's structure and properties have been extensively analyzed using various spectroscopic techniques like FT-IR, 1H and 13C NMR, UV-vis, and computational methods (DFT/HSEH1PBE). These analyses provide insights into the compound's optimized molecular structure, vibrational frequencies, NMR chemical shift values, HOMO–LUMO, MEP (molecular electrostatic potential), NBO (natural bond orbital) analyses, and nonlinear optical (NLO) parameters. This comprehensive characterization is crucial for understanding the compound's chemical behavior and potential applications in various scientific fields (Dede et al., 2018).

Photophysical Studies

In-depth photophysical studies have been conducted on derivatives of 4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one. These studies aim to estimate the ground and excited state dipole moments of the derivatives in different solvents. Such research is vital for applications in material science, particularly in designing materials with specific optical properties. The synthesis of these derivatives and their photophysical properties, including fluorescence quantum yields in solution and solid state, offer valuable insights into their potential use in advanced material applications (Desai et al., 2016).

properties

IUPAC Name

4-chloro-2-methyl-5-morpholin-4-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2/c1-12-9(14)8(10)7(6-11-12)13-2-4-15-5-3-13/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFFULBWRPBYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C=N1)N2CCOCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60148356
Record name 3(2H)-Pyridazinone, 4-chloro-2-methyl-5-morpholino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60148356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one

CAS RN

1080-85-9
Record name 3(2H)-Pyridazinone, 4-chloro-2-methyl-5-morpholino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Pyridazinone, 4-chloro-2-methyl-5-morpholino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60148356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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